3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile
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Overview
Description
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the condensation of sulfur-containing compounds with nitriles under specific conditions. One common method involves the reaction of a thietane derivative with methylamine and a nitrile source under controlled temperature and pressure conditions . The reaction may require catalysts such as Rhodium complexes to facilitate the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thietane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methylamino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar structure but different functional groups.
Methylaminoquinolines: Compounds with a methylamino group attached to a quinoline ring.
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its thietane ring structure, which is less common in organic compounds. This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Properties
Molecular Formula |
C5H8N2O2S |
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Molecular Weight |
160.20 g/mol |
IUPAC Name |
3-(methylamino)-1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c1-7-5(2-6)3-10(8,9)4-5/h7H,3-4H2,1H3 |
InChI Key |
UKIIIBPOGMHUQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CS(=O)(=O)C1)C#N |
Origin of Product |
United States |
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